molecular formula C12H11ClN2 B057722 5-Chloro-N-phenylbenzene-1,2-diamine CAS No. 68406-47-3

5-Chloro-N-phenylbenzene-1,2-diamine

Cat. No. B057722
Key on ui cas rn: 68406-47-3
M. Wt: 218.68 g/mol
InChI Key: YRPYUECFYIYBGG-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

To a mixture of (5-chloro-2-nitrophenyl)phenylamine (1.36 g, 5.47 mmol) in a 3:1 mixture of MeOH:water (120 mL) were added NH4Cl (1.76 g, 32.81 mmol) and iron powder (1.22 g, 21.88 mmol) and the reaction mixture heated at 90° C. for 2 h. After cooling to RT, the solid was filtered through a pad of Celite® and washed with additional MeOH. The filtrate was concentrated in vacuo and the resulting residue partitioned between EtOAc and water. The aqueous phase was further extracted with EtOAc and the combined organic fractions washed with brine, dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-100% DCM in cyclohexane) to afford the title compound as a brown oil (980 mg, 82%). LCMS (Method C): RT 3.57 min [M+H]+ 219.0
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.76 g
Type
reactant
Reaction Step Three
Name
Quantity
1.22 g
Type
catalyst
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=1.CO.[NH4+].[Cl-]>[Fe].O>[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]([NH2:15])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)NC1=CC=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1.76 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
1.22 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the solid was filtered through a pad of Celite®
WASH
Type
WASH
Details
washed with additional MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with EtOAc
WASH
Type
WASH
Details
the combined organic fractions washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (Si—PCC, gradient 0-100% DCM in cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=CC1)N)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 980 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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